1,1,1,2,3-Pentafluoropropane

Übersicht

Beschreibung

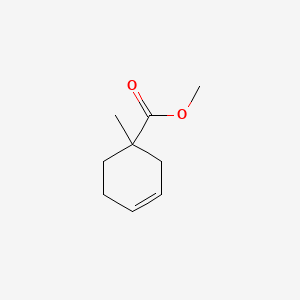

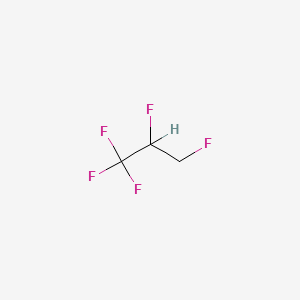

1,1,1,2,3-Pentafluoropropane (also known as HFC-245eb) is a compound with the molecular formula C3H3F5 . It has an average mass of 134.048 Da and a monoisotopic mass of 134.015488 Da .

Molecular Structure Analysis

The molecular structure of 1,1,1,2,3-Pentafluoropropane consists of three carbon atoms and five fluorine atoms . The structure can be viewed in 3D conformer .Chemical Reactions Analysis

The catalyst-free dehydrofluorination of 1,1,1,3,3-pentafluoropropane has been systematically evaluated by analyzing the geometry, energetics, and HOMO-LUMO gap of the products . Another study showed that a series of ZnO/Cr 2 O 3 catalysts were prepared by an impregnation method, and the promoted role of ZnO on the activity for selective dehydrofluorination of 1,1,1,3,3-pentafluoropropane to tetrafluoropropylene and 3,3,3-trifluoropropyne was investigated .Physical And Chemical Properties Analysis

1,1,1,2,3-Pentafluoropropane has a molecular weight of 134.05 g/mol . It has a XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass is 134.01549091 g/mol, and the monoisotopic mass is 134.01549091 g/mol .Wissenschaftliche Forschungsanwendungen

Refrigeration and Air Conditioning

1,1,1,2,3-Pentafluoropropane: is commonly used as a refrigerant in various cooling systems due to its thermodynamic properties. It operates efficiently in low-temperature applications and is often found in commercial refrigeration, air conditioning systems, and heat pumps. Its low global warming potential (GWP) makes it an environmentally friendly alternative to traditional hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) .

Aerosol Propellant

Due to its non-flammability and low toxicity, 1,1,1,2,3-Pentafluoropropane serves as a propellant in pharmaceutical aerosols for delivering medications such as bronchodilators and corticosteroids. It ensures consistent and controlled delivery of the active ingredient to the patient .

Blowing Agent for Foams

This compound is utilized as a blowing agent in the production of polyurethane and other foams. It helps create the cellular structure necessary for insulation, contributing to energy efficiency in buildings and appliances by reducing heat transfer .

Fire Suppression

1,1,1,2,3-Pentafluoropropane: is an effective fire suppressant, particularly in situations where water-based systems could damage valuable equipment or artifacts. It is used in fire extinguishers for sensitive environments like data centers, museums, and aircraft .

Solvent and Cleaning Agent

In the electronics industry, 1,1,1,2,3-Pentafluoropropane is used as a solvent for cleaning electronic components. It is effective in removing contaminants without leaving residue and does not damage delicate parts .

Power Generation

Research has explored the use of 1,1,1,2,3-Pentafluoropropane in organic Rankine cycle (ORC) systems for power generation. ORC systems can convert low-grade heat into electrical energy, and this compound’s thermodynamic characteristics make it suitable for such applications, potentially improving the efficiency of renewable energy systems .

Medical Imaging

1,1,1,2,3-Pentafluoropropane: has potential applications in medical imaging as part of gas mixtures used in ultrasound contrast agents. These agents can improve the visibility of blood flow and tissue structures during ultrasound examinations .

Scientific Research

In scientific research, 1,1,1,2,3-Pentafluoropropane is used to study the thermophysical properties of fluids. Its well-defined thermodynamic behavior allows researchers to develop accurate models and equations of state that are crucial for designing and optimizing industrial processes .

Safety and Hazards

When handling 1,1,1,2,3-Pentafluoropropane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1,1,1,2,3-Pentafluoropropane, also known as HFC-245fa, is primarily used for closed-cell spray foam insulation . It is a hydrofluorocarbon and its primary target is the insulation material where it is used as a blowing agent .

Mode of Action

It is known that it is used as a blowing agent in the production of closed-cell spray foam insulation .

Biochemical Pathways

It is primarily used in industrial applications rather than biological systems .

Result of Action

The result of the action of 1,1,1,2,3-Pentafluoropropane is the production of closed-cell spray foam insulation . The gas expands when it is applied, creating a foam that provides effective insulation .

Action Environment

The action of 1,1,1,2,3-Pentafluoropropane is influenced by environmental factors such as temperature and pressure . It is intended to remain trapped within the foam insulation, and it is practically non-biodegradable with a lifetime of 7.2 years when it eventually does escape into the atmosphere . It has a high global warming potential of 950 (950 times the global warming effect of CO2) .

Eigenschaften

IUPAC Name |

1,1,1,2,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-1-2(5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCWZRQSHBQRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883382 | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,3-Pentafluoropropane | |

CAS RN |

431-31-2 | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)

![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)